molecular formula C12H12O3 B8540545 3-(But-3-ynyloxy)-4-methoxybenzaldehyde

3-(But-3-ynyloxy)-4-methoxybenzaldehyde

Cat. No.: B8540545
M. Wt: 204.22 g/mol
InChI Key: KJUSOIQJHDXTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(But-3-ynyloxy)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position (C4) and a but-3-ynyloxy substituent at the meta position (C3) on the aromatic ring. The but-3-ynyloxy group introduces an alkyne moiety, which imparts unique reactivity and electronic properties to the compound. The alkyne functionality in the but-3-ynyloxy group may enhance its utility in click chemistry or as a precursor for further derivatization.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-but-3-ynoxy-4-methoxybenzaldehyde

InChI

InChI=1S/C12H12O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h1,5-6,8-9H,4,7H2,2H3

InChI Key

KJUSOIQJHDXTRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCC#C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The but-3-ynyloxy group in the target compound is electron-withdrawing due to the triple bond, comparable to nitro groups in 3-methoxy-4-nitrobenzaldehyde . This contrasts with electron-donating groups like cyclopentyloxy .
  • Steric Effects: Bulky substituents (e.g., tert-butylphenoxymethyl ) reduce reactivity in nucleophilic aromatic substitution, whereas smaller groups (e.g., benzyloxy ) allow easier functionalization.

Yield Comparison :

  • 3-((4-Chlorobenzyl)oxy)-4-methoxybenzaldehyde: 80% yield .
  • 4-(Benzyloxy)-3-phenethoxybenzaldehyde: 96% yield via meta-chloroperoxybenzoic acid oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.